N-(4-Fluorophenyl)maleamic acid
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Overview
Description
N-(4-Fluorophenyl)maleamic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chromatographic Analysis
N-(4-Fluorophenyl)maleamic acid derivatives have been explored as derivatizing agents for chromatographic analysis. For instance, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran has been used as a fluorogenic pre-column derivatizing agent for sensitive high-performance liquid chromatographic (HPLC) determination of aliphatic thiols. This derivative lacks fluorescent properties in its native form but displays strong fluorescence upon reaction with aliphatic thiols, making it valuable for detecting thiols in various samples (Haj-Yehia & Benet, 1995).
2. Polymer Synthesis and Applications
This compound derivatives are used in the synthesis of polymers. For example, maleimide derivatives, including N-(fluorophenyl)maleamic acids, have been synthesized for use in homo and copolymerization. These polymers exhibit useful heat and fire-resistant properties, making them suitable for applications like impregnants of fabrics (Kumar, Fohlen, & Parker, 1983).
3. Antimicrobial Properties
Research into the antimicrobial properties of this compound derivatives has shown that they exhibit activity against a range of bacteria and fungi. For instance, N-(Monofluorophenyl)maleimides have demonstrated antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger, Penicillium citrinum, and other fungi (Watanabe, Igarashi, Yagami, & Imai, 1991).
4. Potential Use in Herbicide Antidotes
This compound and its derivatives have been explored as potential herbicide antidotes. They have shown the ability to interact with tissue thiols, which could play a role in herbicide detoxification and thus serve as antidotes or safeners in agricultural applications (Kirino, Rubin, & Casida, 1985).
Safety and Hazards
“N-(4-Fluorophenyl)maleamic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDZVHHPNZDWRA-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364348 |
Source
|
Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780-05-2 |
Source
|
Record name | NSC56659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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